(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol
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Overview
Description
(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol typically involves the copper-catalyzed click reaction of azides with alkynes. This method is widely used due to its efficiency and high yield. The reaction conditions often include the use of copper(I) catalysts and appropriate solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a wide range of substituted triazole derivatives .
Scientific Research Applications
(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A parent compound with similar structural features but without the methyl and hydroxyl groups.
4-(1H-1,2,3-Triazol-1-yl)benzamides: Compounds with a triazole ring and benzamide moiety, used as HSP90 inhibitors.
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: Compounds with a benzyl group attached to the triazole ring, used in various biological applications.
Uniqueness
(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol is unique due to its specific structural features, including the presence of a methyl group and a hydroxyl group
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(1-methylbenzotriazol-4-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-11-7-4-2-3-6(5-12)8(7)9-10-11/h2-4,12H,5H2,1H3 |
InChI Key |
FUWSKXLTAJOBRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N=N1)CO |
Origin of Product |
United States |
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